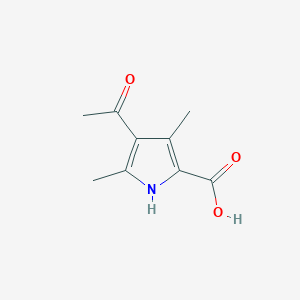

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

描述

The exact mass of the compound 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10760. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-4-7(6(3)11)5(2)10-8(4)9(12)13/h10H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFWNYAZHOVSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278950 | |

| Record name | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2386-28-9 | |

| Record name | 2386-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid properties

An In-Depth Technical Guide to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a highly substituted pyrrole core.[1] The pyrrole ring is a foundational scaffold in a multitude of biologically active molecules, and understanding the properties of its derivatives is paramount for progress in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development and organic synthesis. We will delve into its physicochemical properties, explore robust synthetic methodologies with mechanistic insights, detail its analytical characterization, and discuss its current and potential applications. The narrative is structured to not only present data but also to explain the underlying chemical principles that govern the compound's behavior and utility.

Chapter 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. This chapter outlines the key chemical and physical identifiers for 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

1.1: Chemical Identity

The compound is systematically named and identified by several international standards, ensuring its unambiguous recognition in literature and databases.

| Identifier | Value |

| IUPAC Name | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid[1][2] |

| CAS Number | 2386-28-9[1][2] |

| Molecular Formula | C₉H₁₁NO₃[1][2] |

| Molecular Weight | 181.19 g/mol [1][2] |

| Canonical SMILES | CC1=C(NC(=C1C(=O)C)C)C(=O)O[1][2] |

| InChI Key | SQFWNYAZHOVSPA-UHFFFAOYSA-N[1][2] |

1.2: Physical Properties

The physical state and solubility dictate the compound's handling, formulation, and reaction conditions.

| Property | Value | Source |

| Melting Point | 205-207 °C | [3][4] |

| Solubility | >27.2 µg/mL (at pH 7.4) | [1][2] |

| Appearance | Typically a solid at room temperature | Inferred from melting point |

1.3: Molecular Structure and Reactivity

The unique arrangement of functional groups on the pyrrole ring governs the molecule's reactivity.[1]

-

Pyrrole Ring: The aromatic pyrrole core is electron-rich, making it susceptible to electrophilic substitution, although the existing substituents heavily influence the positions of further reactions. The N-H proton is weakly acidic.

-

Carboxylic Acid Group (-COOH): This is the most acidic site on the molecule, readily donating a proton in basic conditions.[1] It is a key handle for derivatization, enabling the formation of esters, amides, and acid chlorides.

-

Acetyl Group (-COCH₃): The carbonyl of the acetyl group provides an electrophilic site for nucleophilic attack.[1] The adjacent methyl protons are weakly acidic and can participate in condensation reactions.

-

Methyl Groups (-CH₃): These groups at positions 3 and 5 are electron-donating, influencing the reactivity of the pyrrole ring.

Chapter 2: Synthesis and Mechanistic Insights

The construction of the substituted pyrrole ring system is a classic challenge in organic synthesis. The Knorr pyrrole synthesis stands out as a primary and highly effective method for preparing this class of compounds.

2.1: The Knorr Pyrrole Synthesis: A Primary Synthetic Route

The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an active methylene group.[5][6] For 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, the synthesis is typically achieved in two stages: formation of the corresponding ethyl ester followed by saponification.

The overall transformation starts from ethyl acetoacetate and acetylacetone. The brilliance of this method lies in the in situ generation of the unstable α-amino-ketone from a stable oxime precursor, which immediately reacts with the β-dicarbonyl compound, preventing self-condensation.[5]

Caption: Workflow for the Knorr synthesis of the target acid.

Experimental Protocol: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate [5]

-

Oxime Formation: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining cooling, slowly add a saturated aqueous solution of sodium nitrite. This converts one equivalent of the starting material into ethyl 2-oximinoacetoacetate.

-

Reduction and Condensation: In a separate flask, prepare a solution of acetylacetone in glacial acetic acid.

-

Gradually add the oxime solution from Step 1 and zinc dust to the acetylacetone solution with vigorous stirring. The reaction is exothermic and may require external cooling to prevent the mixture from boiling too vigorously.[5][7] The zinc dust reduces the oxime to the corresponding amine in situ.

-

Work-up: Once the reaction is complete, the mixture is typically poured into water, and the precipitated product is collected by filtration. The crude product can be recrystallized from a suitable solvent like ethanol.

Experimental Protocol: Saponification to the Carboxylic Acid

-

Hydrolysis: Suspend the ethyl ester product in an aqueous ethanol solution containing one equivalent of sodium hydroxide.

-

Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) until the pH is acidic.

-

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield the final product.

2.2: Mechanistic Discussion

The Knorr synthesis proceeds through a well-established mechanism involving condensation, cyclization, and dehydration.

Caption: Simplified mechanism of the Knorr pyrrole synthesis.

The process begins with the reduction of the oxime to an α-aminoketone. This amine then condenses with one of the carbonyl groups of the acetylacetone (which exists in equilibrium with its enol form) to form an enamine intermediate. An intramolecular nucleophilic attack by the enamine onto the remaining carbonyl group initiates cyclization. Subsequent dehydration steps lead to the formation of the stable aromatic pyrrole ring.[7]

Chapter 3: Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound requires a suite of analytical techniques. The expected spectroscopic data provides a fingerprint for the molecule.

3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different types of protons. Protons on carbons adjacent to carbonyl groups are deshielded and typically resonate around 2.0-3.0 ppm.[8]

-

-COOH: A broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.

-

N-H: A broad singlet, typically in the 8-9 ppm region.

-

-COCH₃: A sharp singlet around 2.4-2.6 ppm.

-

Ring -CH₃ (x2): Two distinct sharp singlets, likely between 2.2-2.5 ppm.

-

-

¹³C NMR: The carbonyl carbons are the most deshielded signals.

-

-COOH: Signal expected in the 165-175 ppm range.

-

-COCH₃: Signal expected further downfield, around 190-200 ppm.

-

Pyrrole Ring Carbons: Four distinct signals in the aromatic region (approx. 110-140 ppm).

-

Methyl Carbons: Signals in the aliphatic region (<30 ppm).

-

3.2: Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carbonyl and hydroxyl groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=O Stretch (Acetyl Ketone): A strong, sharp absorption around 1660-1680 cm⁻¹.

-

N-H Stretch: A moderate peak around 3200-3400 cm⁻¹.

3.3: Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 181.

-

Key Fragments: Expect to see fragments corresponding to the loss of key functional groups, such as [M-45]⁺ from the loss of the COOH group and [M-43]⁺ from the loss of the acetyl group. The formation of an acylium ion is a common fragmentation pathway for carboxylic acid derivatives.[8]

3.4: Summary of Expected Analytical Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Carboxylic Proton | >10 ppm (broad singlet) |

| Acetyl Protons | ~2.4-2.6 ppm (singlet, 3H) | |

| ¹³C NMR | Carbonyl Carbons | ~170 ppm (acid), ~195 ppm (ketone) |

| IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) |

| C=O Stretches | ~1710 cm⁻¹ and ~1670 cm⁻¹ (strong) | |

| MS | Molecular Ion | m/z = 181 |

Chapter 4: Applications and Biological Context

While detailed research into the direct biological effects of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is limited, its significance lies in its role as a versatile synthetic intermediate.[1]

4.1: Role as a Synthetic Intermediate

The compound's multiple functional groups make it an ideal building block for more complex molecular architectures.[1]

-

Pharmaceuticals: The pyrrole scaffold is present in numerous drugs. This compound can serve as a starting point for synthesizing molecules with potential therapeutic activities.

-

Agrochemicals: It may act as a precursor for novel pesticides and herbicides.[1]

-

Material Science: Its derivatives could be investigated for use in the development of new polymers or functional coatings.[1]

4.2: Potential Biological Activities

Preliminary studies and the prevalence of the pyrrole motif in nature suggest several areas of potential bioactivity.

-

Antimicrobial and Anti-inflammatory Effects: Initial assays have hinted at potential antibacterial and anti-inflammatory properties, though further validation is required.[1]

-

Enzyme Inhibition: The structure could be tailored to fit the active sites of specific enzymes, making it a candidate for inhibitor design.[1]

Chapter 5: Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. This compound possesses moderate hazards as defined by the Globally Harmonized System (GHS).

5.1: Hazard Identification

-

GHS Classification:

5.2: Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[1][9]

-

Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhaling dust or fumes.[10][11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

5.3: Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic compound characterized by its versatile functionality and accessible synthesis via the classic Knorr reaction. Its well-defined physicochemical properties and predictable spectroscopic fingerprint make it a reliable building block for further chemical exploration. While its direct applications are still emerging, its potential as a precursor in the fields of medicine, agriculture, and materials science is significant, warranting continued investigation by the scientific community.

References

-

PubChem. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

Spectrum. (n.d.). 1H NMR of 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Knorr Pyrrole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid. Retrieved from [Link]

-

ChemBK. (2024). ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

PMC - NIH. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

BMRB. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

NIH. (2025). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2002). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

Sources

- 1. Buy 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 2386-28-9 [smolecule.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:2386-33-6 | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Chemsrc [chemsrc.com]

- 4. 4-ACETYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 2386-33-6 [chemicalbook.com]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. angenechemical.com [angenechemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis.[1] As a substituted pyrrole, this molecule is a valuable scaffold in the development of novel therapeutics.[1] This document moves beyond a simple recitation of analytical techniques, offering insights into the causal relationships between molecular structure and spectral data, and providing field-proven protocols for its synthesis and characterization.

The structural confirmation of a novel or synthesized molecule is the bedrock of all subsequent research and development. In this guide, we will dissect the evidence provided by a suite of analytical techniques, demonstrating how each method contributes a unique piece to the structural puzzle of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

The Synthetic Pathway: A Foundation for Structural Expectation via Knorr Pyrrole Synthesis

Before delving into the analytical data, it is crucial to understand the synthetic route used to obtain the target compound. The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles.[2][3] The synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically proceeds through the formation of its ethyl ester, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is then hydrolyzed to the desired carboxylic acid.[2]

The reaction involves the condensation of an α-amino-ketone with a β-ketoester.[2] In this specific synthesis, the α-amino-β-ketoester is generated in situ from ethyl 2-oximinoacetoacetate, which then reacts with acetylacetone (2,4-pentanedione).[2]

Logical Framework of the Knorr Synthesis

The choice of starting materials in the Knorr synthesis provides a logical basis for the expected structure of the product. The reaction mechanism involves the formation of an enamine, followed by cyclization and dehydration to form the aromatic pyrrole ring.[4]

Caption: Correlation of NMR data to the proposed molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | Pyrrole N-H |

| 2500 - 3300 (broad) | O-H Stretch | Carboxylic Acid O-H |

| ~1680 | C=O Stretch | Carboxylic Acid C=O |

| ~1640 | C=O Stretch | Acetyl C=O |

| ~1550 | N-H Bend | Pyrrole N-H |

| ~1450 | C-H Bend | Methyl C-H |

Interpretation and Causality:

-

The broad absorption band in the 2500-3300 cm⁻¹ region, overlapping with the N-H stretch, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. [5]* The presence of two distinct carbonyl (C=O) stretching frequencies is a key piece of evidence. The carboxylic acid carbonyl typically appears at a higher frequency than the acetyl carbonyl due to the electronic effects of the hydroxyl group. The exact positions can be influenced by conjugation with the pyrrole ring and hydrogen bonding.

-

The N-H stretching and bending vibrations confirm the presence of the pyrrole ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (C₉H₁₁NO₃), the expected molecular weight is approximately 181.19 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the intact molecule with one electron removed.

-

Loss of a Methyl Group (-CH₃): A peak at m/z = 166, resulting from the cleavage of a methyl group, likely from the acetyl moiety.

-

Loss of an Acetyl Group (-COCH₃): A significant peak at m/z = 138, due to the loss of the acetyl radical.

-

Loss of a Carboxyl Group (-COOH): A peak at m/z = 136, corresponding to the loss of the carboxylic acid radical.

-

Decarboxylation (-CO₂): A peak at m/z = 137, from the loss of carbon dioxide.

Caption: Plausible mass spectrometry fragmentation pathways.

X-ray Crystallography: The Definitive Structural Proof

While spectroscopic and spectrometric methods provide compelling evidence, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state.

Although the specific crystal structure for 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is not readily available in public databases, analysis of closely related structures, such as pyrrole-2-carboxylic acid, reveals key structural features that can be extrapolated. [6] Expected Structural Features from Crystallography:

-

Planarity of the Pyrrole Ring: The five-membered pyrrole ring is expected to be largely planar, consistent with its aromatic character.

-

Intermolecular Hydrogen Bonding: In the solid state, the carboxylic acid groups are expected to form strong hydrogen-bonded dimers, with the hydroxyl group of one molecule interacting with the carbonyl oxygen of a neighboring molecule. [5][6]This is a common structural motif for carboxylic acids. [5]* Conformation of Substituents: The acetyl and carboxylic acid groups will adopt specific conformations relative to the pyrrole ring to minimize steric hindrance.

The confirmation of these features through X-ray crystallography would provide the final, incontrovertible evidence for the structure of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Conclusion: A Synergistic Approach to Structure Elucidation

The structure elucidation of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a prime example of the synergistic interplay between organic synthesis and analytical chemistry. The logical design of the Knorr synthesis provides a strong hypothesis for the molecular structure. This hypothesis is then rigorously tested and confirmed through a multi-technique analytical approach. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, mass spectrometry confirms the molecular weight and provides fragmentation clues, and X-ray crystallography offers a definitive three-dimensional picture. By integrating the evidence from each of these powerful techniques, we can confidently and unambiguously assign the structure of this important heterocyclic compound, paving the way for its further investigation and application in drug discovery and development.

References

-

Dac-Kropec, A., et al. (2006). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 110(30), 9438-9447. Available at: [Link]

-

Domagała, M., et al. (2014). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. Crystal Growth & Design, 14(7), 3529-3539. Available at: [Link]

-

Wikipedia contributors. (2023). Knorr pyrrole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrrole Synthesis. Cambridge University Press. Available at: [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Corrosion. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. Available at: [Link]

-

SpectraBase. (n.d.). 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid, ethyl ester. Wiley. Available at: [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool. Available at: [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Available at: [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. PROSPRE. Available at: [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Paul Sabatier University. Available at: [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole [Table]. ResearchGate. Available at: [Link]

-

Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. Available at: [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Syrris. Available at: [Link]

-

Hernandez-Fernandez, E., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 29(18), 4273. Available at: [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Jurnal UPI. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

NIST. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]

-

SpectraBase. (n.d.). 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid. Wiley. Available at: [Link]

-

The Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). HMDB. Available at: [Link]

-

ARKIVOC. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKAT USA, Inc. Available at: [Link]

-

All About Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

molecular weight of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis sectors. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This document moves beyond a simple statement of molecular weight to deliver an in-depth examination of its core physicochemical properties, methods for its experimental verification, and its practical implications for researchers, scientists, and drug development professionals. We will explore the critical distinction between molar mass and monoisotopic mass, detail protocols for identity confirmation via mass spectrometry, and discuss the compound's role as a versatile synthetic building block. Safety and handling protocols are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative featuring three key functional groups that dictate its chemical reactivity and utility: a central pyrrole ring, a carboxylic acid at the 2-position, and an acetyl group at the 4-position. This specific arrangement of functional groups makes it a valuable precursor in organic synthesis and a point of interest for medicinal chemistry.[3] The pyrrole ring is a fundamental component of many approved drugs, highlighting the importance of understanding the properties of its derivatives.[2] The presence of both an electron-withdrawing acetyl group and a carboxylic acid function enhances its versatility for creating diverse chemical libraries for biological screening.[3]

Core Physicochemical and Structural Properties

The foundational data for any chemical compound begins with its precise molecular formula and weight. These values are paramount for all quantitative work, from reaction stoichiometry to analytical characterization.

Molecular Formula, Weight, and Mass

A critical distinction for the modern researcher is between molecular weight (or molar mass) and monoisotopic mass.

-

Molecular Weight (Molar Mass): This is the weighted average mass of a molecule's atoms based on the natural isotopic abundance of each element. It is the value used for macroscopic laboratory work, such as weighing out a substance for a reaction. The molecular weight of this compound is 181.19 g/mol .[3][4]

-

Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is indispensable for high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision. The calculated monoisotopic mass is 181.0739 Da .[4][5]

The primary physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [3][4] |

| Molecular Weight | 181.19 g/mol | [3][4] |

| Monoisotopic Mass | 181.0739 Da | [4][5] |

| CAS Number | 2386-28-9 | [3][4] |

| Appearance | Powder | |

| Melting Point | 205-207 °C | [6][7] |

| IUPAC Name | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | [4] |

| SMILES | CC1=C(NC(=C1C(=O)C)C)C(=O)O | [3][4][5] |

| InChI Key | SQFWNYAZHOVSPA-UHFFFAOYSA-N | [3][4] |

Experimental Verification of Molecular Identity

While databases provide theoretical values, rigorous scientific practice demands experimental verification. Confirming the molecular weight and structure is a foundational step in any research pipeline to ensure the integrity of all subsequent data.

Mass Spectrometry for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition and, by extension, the molecular weight of a compound. An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is standard.

Caption: Workflow for the verification of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

-

Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with an appropriate solvent system for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode, to a final concentration of 1-10 µg/mL.

-

Analysis: Infuse the working solution directly into the ESI source or inject it via an LC system.

-

Data Interpretation: In positive ion mode, the expected primary ion is the protonated molecule [M+H]⁺ at m/z 182.0812. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 180.0666 should be observed. A mass accuracy of <5 ppm between the observed and theoretical monoisotopic mass is required for confident identification.

Spectroscopic Confirmation of Structure

Confirming the molecular weight is necessary but insufficient for complete identification. The connectivity of the atoms must be verified. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the molecular structure.

-

¹H NMR: Should reveal distinct signals corresponding to the N-H proton of the pyrrole, the two methyl groups attached to the ring, the acetyl methyl group, and the carboxylic acid proton.

-

¹³C NMR: Will show nine distinct carbon signals, including the characteristic carbonyl carbons of the acetyl and carboxylic acid groups.

-

FT-IR: Will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the pyrrole, and the C=O stretches of the ketone and carboxylic acid functionalities.

Spectroscopic characterization of this compound and its close derivatives has been reported in the literature, providing reference data for verification.[8][9][10]

Significance in Research and Drug Development

The precise molecular weight is a cornerstone of the compound's utility in a research context.

-

Stoichiometric Calculations: The molecular weight of 181.19 g/mol is fundamental for all synthetic applications. It allows for precise molar calculations, ensuring correct reagent ratios in reactions such as esterifications of the carboxylic acid or nucleophilic additions to the acetyl group.[3] This is essential for reaction optimization, yield calculations, and reproducibility.

-

Synthetic Building Block: The compound serves as a versatile scaffold. Its functional groups can be selectively modified to generate a library of new chemical entities. For example, the carboxylic acid can be converted to esters or amides, and the acetyl group can undergo various transformations. This utility is central to lead optimization campaigns in drug discovery.[11][12]

-

Biological Potential: Pyrrole derivatives are known to possess a wide range of biological activities.[1][2] Preliminary studies on 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid suggest potential antimicrobial and anti-inflammatory properties, making it and its analogues attractive candidates for further investigation.[3]

Safety and Handling

As a laboratory chemical, proper handling is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.

-

Conclusion

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a compound whose utility is defined by its chemical structure and properties. Its molecular weight of 181.19 g/mol and monoisotopic mass of 181.0739 Da are the foundational quantitative parameters for its use in synthesis and analysis. This guide has detailed not only these core values but also the rigorous experimental workflows required for their verification, underscoring the principles of scientific integrity. For researchers in drug discovery and organic synthesis, a thorough understanding of these properties is the first step toward unlocking the full potential of this versatile heterocyclic building block.

References

-

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. [Link]

-

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C9H11NO3. PubChem. [Link]

-

1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester. PubChem. [Link]

-

4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Chemsrc. [Link]

-

4-acetyl-3,5-dimethyl-1h-pyrrole-2-carboxylic acid. PubChemLite. [Link]

-

Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. National Institutes of Health (NIH). [Link]

-

4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR]. SpectraBase. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

-

Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrol. Research Square. [Link]

-

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate. [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Screening. University of Cambridge. [Link]

-

Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Taylor & Francis Online. [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Institutes of Health (NIH). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 2386-28-9 [smolecule.com]

- 4. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C9H11NO3 | CID 223277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-acetyl-3,5-dimethyl-1h-pyrrole-2-carboxylic acid (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. CAS#:2386-33-6 | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Chemsrc [chemsrc.com]

- 7. 4-ACETYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 2386-33-6 [chemicalbook.com]

- 8. acgpubs.org [acgpubs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1] This guide focuses on a specific derivative, 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a molecule holding potential for further investigation in drug discovery and development. This document will provide a comprehensive overview of its known and potential biological activities, detailed methodologies for its synthesis, and robust protocols for evaluating its therapeutic promise.

Molecular Profile:

| Property | Value | Source |

| IUPAC Name | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | [2] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| CAS Number | 2386-28-9 | [2] |

Anticipated Biological Activities and Mechanistic Rationale

While extensive, peer-reviewed studies on the specific biological activities of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid are emerging, preliminary research and the well-documented activities of related pyrrole derivatives suggest several promising avenues for investigation.[3]

Antimicrobial Properties

Nitrogen-containing heterocyclic compounds, including pyrroles, are known to exhibit significant antibacterial and antifungal properties.[4][5][6] The biological activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Causality behind Experimental Choices: The proposed antimicrobial screening is designed to first establish a broad spectrum of activity against representative Gram-positive and Gram-negative bacteria. The subsequent determination of the Minimum Inhibitory Concentration (MIC) will provide quantitative data on the compound's potency.

Anti-inflammatory Effects

Several pyrrole derivatives have demonstrated potent anti-inflammatory activity, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4][7] The structural features of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, particularly the carboxylic acid and acetyl groups, may allow for interactions with the active sites of inflammatory enzymes like COX-1 and COX-2.

Causality behind Experimental Choices: The in-vitro COX inhibition assays are crucial for determining if the anti-inflammatory potential of the compound is mediated through this common pathway. Assessing inhibition of both COX-1 and COX-2 is essential to understand its selectivity and potential for gastrointestinal side effects.

Antiproliferative and Cytotoxic Potential

The pyrrole ring is a key component in several anticancer agents.[8] Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have shown promising antiproliferative activity against various human cancer cell lines.[9] The potential for 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid to exhibit cytotoxic effects against cancer cells warrants investigation.

Causality behind Experimental Choices: An initial screening against a panel of cancer cell lines will provide insights into the compound's potential as an anticancer agent. The MTT assay is a well-established, reliable method for assessing cell viability and determining the IC50 value, a key measure of a compound's cytotoxic potency.

Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

A plausible synthetic route for pyrrole-2-carboxylic acid derivatives can be adapted from established methods such as the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the biological activities of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Antimicrobial Activity Screening: Agar Disk Diffusion Method

This method provides a qualitative assessment of the compound's ability to inhibit microbial growth.

Step-by-Step Methodology:

-

Prepare Media: Sterilize Mueller-Hinton Agar and pour into petri dishes.

-

Inoculate Plates: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and evenly swab onto the agar surface.

-

Apply Compound: Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubate: Place the discs on the inoculated agar and incubate at 37°C for 18-24 hours.

-

Measure Zones of Inhibition: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited.

Quantitative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compound that inhibits visible microbial growth.

Step-by-Step Methodology:

-

Prepare Serial Dilutions: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth.

-

Inoculate: Add a standardized bacterial suspension to each well.

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In-Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the cyclooxygenase enzymes.

Step-by-Step Methodology:

-

Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and various concentrations of the test compound.

-

Initiate Reaction: Add arachidonic acid as the substrate to start the reaction.

-

Incubate: Incubate the mixture at 37°C for a specified time.

-

Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2.

In-Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability and is used to determine the cytotoxic potential of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to a control and determine the IC50 value.

Experimental Workflow for Biological Evaluation

Caption: A logical workflow for the comprehensive biological evaluation of the target compound.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Anticipated Data:

| Assay | Parameter | Expected Result Format |

| Antimicrobial | Zone of Inhibition (mm) | Mean ± SD |

| MIC (µg/mL) | Value | |

| Anti-inflammatory | IC50 COX-1 (µM) | Value |

| IC50 COX-2 (µM) | Value | |

| Selectivity Index (COX-1/COX-2) | Ratio | |

| Cytotoxicity | IC50 (µM) against cell line X | Value |

| IC50 (µM) against cell line Y | Value |

Conclusion

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid represents a molecule of interest within the broader class of biologically active pyrrole derivatives. While specific data on its bioactivity is still being gathered, its structural features suggest potential as an antimicrobial, anti-inflammatory, and possibly an antiproliferative agent. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its therapeutic potential. Further investigation into this and related compounds could lead to the development of novel therapeutic agents.

References

-

PubChem. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Available from: [Link]

- Al-Warhi, T., et al. (2022).

- Popov, S., et al. (2022). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. ChemistryOpen, 11(1), e202100231.

- Jayashankara, B. S., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 217-221.

- Cimpeanu, C. E., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(7), 6296.

- Perissutti, E., et al. (2012). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 22(23), 7244-7247.

-

Chemsrc. 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Available from: [Link]

- Al-Ostath, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(15), 5894.

-

University of Cambridge. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Available from: [Link]

- Prem Kumar, S. R., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Antibiotics, 12(4), 763.

- Stoyanov, S., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(8), 3422.

- Urbonaviciute, G., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. International Journal of Molecular Sciences, 23(15), 8721.

-

Jayashankara, B. S., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available from: [Link]

- Yue, Y., et al. (2023). Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes. Biofouling, 39(5), 527-536.

-

NIST. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

-

MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available from: [Link]

- Stankova, I., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(8), 1149.

-

Stoyanov, S., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available from: [Link]

- Carson, J. R., et al. (1981). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 24(7), 831-838.

- Al-Mousawi, S. M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2535.

-

Prem Kumar, S. R., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. ResearchGate. Available from: [Link]

-

Prem Kumar, S. R., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI. Available from: [Link]

Sources

- 1. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C9H11NO3 | CID 223277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 2386-28-9 [smolecule.com]

- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmcs.org.mx [jmcs.org.mx]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unina.it [iris.unina.it]

- 8. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids [mdpi.com]

- 9. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, bearing the CAS Number 2386-28-9 , is a highly functionalized heterocyclic compound that represents a critical scaffold in medicinal chemistry.[1] Its unique arrangement of acetyl, methyl, and carboxylic acid groups on a pyrrole core makes it a versatile precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and detailed synthesis to its application as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors. We will delve into the causality behind the synthetic strategies, the mechanistic underpinnings of its biological activity, and provide field-proven insights for its practical application in a research and development setting.

Introduction: The Significance of the Substituted Pyrrole Scaffold

The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its aromaticity and the presence of a nitrogen heteroatom allow for diverse biological interactions. The specific substitution pattern of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid endows it with a unique chemical reactivity profile, making it a valuable building block for drug discovery. The presence of a carboxylic acid provides a handle for amide bond formation, a common linkage in pharmaceuticals, while the acetyl and methyl groups influence the molecule's steric and electronic properties, which can be fine-tuned to optimize drug-target interactions. This guide will explore the strategic importance of this particular pyrrole derivative in the synthesis of targeted therapies, with a focus on kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2386-28-9 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₃ | Smolecule[1] |

| Molecular Weight | 181.19 g/mol | Smolecule[1] |

| IUPAC Name | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | PubChem[1] |

| Melting Point | 205-207 °C (literature) | Chemsrc[2] |

| Solubility | >27.2 µg/mL (at pH 7.4) | PubChem[1] |

| Appearance | Reported as a solid | N/A |

Strategic Synthesis: The Knorr Pyrrole Synthesis and Subsequent Hydrolysis

The synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is most effectively achieved through a two-step process: the Knorr pyrrole synthesis to form the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid. This approach is favored due to the ready availability of the starting materials and the generally high yields of the cyclization reaction.

Step 1: Knorr Pyrrole Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles.[3] It involves the condensation of an α-amino-ketone with a β-ketoester. In this specific synthesis, acetylacetone (2,4-pentanedione) reacts with ethyl 2-oximinoacetoacetate. The α-amino ketone is generated in situ from the reduction of the oxime by zinc dust in acetic acid.[3]

Caption: Knorr synthesis of the ethyl ester precursor.

Experimental Protocol:

-

Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining a cool temperature with an ice bath, slowly add a saturated aqueous solution of sodium nitrite. This nitrosation reaction is exothermic and requires careful temperature control.[3]

-

In situ Reduction and Condensation: In a separate flask, dissolve acetylacetone in glacial acetic acid. To this solution, gradually add the prepared ethyl 2-oximinoacetoacetate solution and zinc dust simultaneously. The reaction is highly exothermic and should be cooled to maintain control.[4]

-

Reaction Work-up: After the addition is complete, the mixture is typically heated to reflux for a short period to ensure the completion of the reaction.[4] The hot mixture is then poured into water to precipitate the crude product.

-

Purification: The crude ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Hydrolysis to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification using a strong base, such as potassium hydroxide, followed by acidification.

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

-

Saponification: Dissolve the purified ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water. Add a solution of potassium hydroxide and reflux the mixture until the hydrolysis is complete (monitoring by TLC is recommended).

-

Acidification: After cooling the reaction mixture, carefully acidify with a mineral acid, such as hydrochloric acid, until the pH is acidic. The carboxylic acid will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Application in Drug Development: A Key Intermediate for Kinase Inhibitors

The highly substituted pyrrole-2-carboxylic acid scaffold is a cornerstone in the design of various targeted therapeutics, most notably kinase inhibitors. While direct use of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid in a marketed drug is not prominently documented, its structural analogue, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib .[2][5] Sunitinib is an FDA-approved drug for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[6] The synthesis of Sunitinib provides a compelling case study for the utility of this class of compounds.

The Role of the Pyrrole Core in Sunitinib's Mechanism of Action

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[6] The pyrrole-indolinone core of Sunitinib is essential for its binding to the ATP-binding pocket of these kinases. The pyrrole moiety forms critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[7]

Caption: Simplified synthetic route to Sunitinib highlighting the pyrrole intermediate.

Biological Activity and Mechanistic Insights: The Anti-Inflammatory Potential

Preliminary studies suggest that 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid may possess anti-inflammatory and antimicrobial properties.[1] The anti-inflammatory activity of many pyrrole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9]

Cyclooxygenase (COX) Inhibition Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the active site of COX enzymes. The carboxylic acid moiety of many NSAIDs, including those with a pyrrole core, is crucial for binding to a key arginine residue in the active site of COX enzymes, thereby preventing the binding of arachidonic acid. The substituents on the pyrrole ring play a significant role in determining the potency and selectivity of COX inhibition.[10] For instance, bulky substituents can favor binding to the larger active site of COX-2 over COX-1, leading to a more selective inhibition and potentially a better side-effect profile.[9][11]

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Conclusion and Future Perspectives

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest to the drug discovery and development community. Its straightforward synthesis via the Knorr pyrrole reaction and subsequent hydrolysis provides access to a versatile scaffold. The demonstrated utility of structurally similar compounds in the synthesis of potent kinase inhibitors like Sunitinib underscores its potential as a key building block for novel therapeutics. Furthermore, the likely anti-inflammatory activity through COX inhibition opens avenues for its exploration in the development of new anti-inflammatory agents. Future research should focus on a more detailed elucidation of its biological targets and mechanism of action, as well as exploring its derivatization to generate libraries of compounds for screening against a range of therapeutic targets. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable heterocyclic intermediate.

References

-

Knorr pyrrole synthesis. In: Wikipedia. Accessed January 8, 2026. [Link]

-

An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate. Accessed January 8, 2026. [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Accessed January 8, 2026. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Semantic Scholar. Accessed January 8, 2026. [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. Accessed January 8, 2026. [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. Accessed January 8, 2026. [Link]

-

Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Taylor & Francis Online. Accessed January 8, 2026. [Link]

-

Knorr Pyrrole Synthesis. Cambridge University Press. Accessed January 8, 2026. [Link]

- Optimized synthesizing method of sunitinib malate.

-

Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. National Institutes of Health. Accessed January 8, 2026. [Link]

-

Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. Accessed January 8, 2026. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Hilaris Publishing. Accessed January 8, 2026. [Link]

-

Sunitinib. PubChem. Accessed January 8, 2026. [Link]

-

(E)-Sunitinib. SynZeal. Accessed January 8, 2026. [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Accessed January 8, 2026. [Link]

-

4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Chemsrc. Accessed January 8, 2026. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Accessed January 8, 2026. [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Accessed January 8, 2026. [Link]

-

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate. Accessed January 8, 2026. [Link]

-

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. ElectronicsAndBooks. Accessed January 8, 2026. [Link]

-

Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. PubChem. Accessed January 8, 2026. [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Accessed January 8, 2026. [Link]

-

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST WebBook. Accessed January 8, 2026. [Link]

Sources

- 1. Buy 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 2386-28-9 [smolecule.com]

- 2. Sunitinib Malate,Sunitinib Intermediates,Cas 557795-19-4 Manufacturer in China [dingminpharma.com]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the IUPAC Nomenclature of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the IUPAC nomenclature for the heterocyclic compound 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the systematic name to clarify the structural components and numbering conventions. Beyond nomenclature, this guide offers insights into the compound's physicochemical properties, a brief overview of its synthesis, and its relevance in medicinal chemistry. The content is grounded in authoritative chemical principles to ensure scientific integrity and practical utility for professionals in the field.

The Significance of Pyrrole Derivatives in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active molecules.[1][2][3][4][5] Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its vital role in biological systems.[3] In the realm of medicinal chemistry, synthetic pyrrole derivatives are prized scaffolds for the development of novel therapeutic agents.[3][4] These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4][6]

The compound of focus, 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, represents a polysubstituted pyrrole, a class of molecules that continues to attract significant interest in drug discovery.[6] A systematic and unambiguous naming system is paramount for the clear communication of chemical structures and findings within the scientific community. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language.[7][8] This guide will dissect the IUPAC name to provide a foundational understanding of this specific molecule's structure.

Deconstructing the IUPAC Nomenclature: A Systematic Approach

The IUPAC name "4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid" precisely describes the molecule's structure. This section will break down the name into its constituent parts to illustrate the logic behind its construction.

The Parent Heterocycle: Identifying the Pyrrole Ring

The foundation of the name is "pyrrole," which identifies the parent five-membered heterocyclic ring containing one nitrogen atom.[1][2][5] According to IUPAC rules for numbering heterocyclic systems, the heteroatom (nitrogen in this case) is assigned the number 1. The numbering then proceeds around the ring to give the substituents the lowest possible locants. The "1H" designation specifies that the nitrogen atom at position 1 bears a hydrogen atom, which is necessary to define the tautomeric form of the pyrrole ring.[2]

The Principal Functional Group: The Carboxylic Acid

In IUPAC nomenclature, functional groups are prioritized to determine the suffix of the chemical name.[9][10] Carboxylic acids hold a high priority.[9][11][12][13] In this molecule, the presence of a carboxyl group (-COOH) attached to the pyrrole ring dictates the suffix "-carboxylic acid".[13] When a carboxyl group is attached to a ring, the carbon of the -COOH group is not included in the numbering of the parent ring.[13] The locant "2-" indicates that the carboxylic acid group is attached to the carbon at the second position of the pyrrole ring.[]

Substituent Groups: Acetyl and Dimethyl

All other groups attached to the parent ring are treated as substituents and are named as prefixes.[15]

-

Acetyl: The term "acetyl" refers to a -C(=O)CH₃ group. When a ketone is not the highest priority functional group, it is named as an "oxo" or "acyl" substituent.[16][17] In this case, "acetyl" is the acyl name for the substituent. The locant "4-" signifies its attachment to the fourth carbon of the pyrrole ring.

-

Dimethyl: The prefix "di-" indicates the presence of two methyl (-CH₃) groups. The locants "3,5-" specify that one methyl group is on the third carbon and the other is on the fifth carbon of the pyrrole ring.

Assembling the Full IUPAC Name

The final name is constructed by arranging the substituent prefixes in alphabetical order ("acetyl" before "dimethyl"), followed by the parent hydride name ("1H-pyrrole"), and concluding with the principal functional group suffix ("-2-carboxylic acid").[15]

Caption: Structural breakdown of the IUPAC name.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a compound requires knowledge of its physical and chemical characteristics. The following table summarizes key computed and experimental properties for 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[18][19] |

| Molecular Weight | 181.19 g/mol | PubChem[19] |

| Monoisotopic Mass | 181.0739 g/mol | PubChem[18] |

| XLogP3-AA | 1.1 | PubChem[18] |

| Hydrogen Bond Donor Count | 2 | PubChem[19] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[19] |

| Rotatable Bond Count | 2 | PubChem[19] |

| Solubility | >27.2 µg/mL at pH 7.4 (Experimental) | PubChem[19] |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation and confirmation. For the ethyl ester derivative, 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester, ¹H NMR data in DMSO-d₆ shows characteristic peaks corresponding to the different protons in the molecule.[20] The presence of the various functional groups (N-H, C=O, O-H, C-H, C-N) would be confirmed by distinct absorption bands in the IR spectrum.

Synthesis and Reactivity: A Brief Overview

Substituted pyrroles like the title compound are often synthesized via classical methods such as the Knorr pyrrole synthesis or the Paal-Knorr synthesis.[21][22][23][24] The Knorr synthesis, for instance, typically involves the condensation of an α-amino-ketone with a β-ketoester.[22][24][25] These methods provide a versatile and reliable means to construct the pyrrole ring with various substitution patterns.

Caption: Simplified workflow for Knorr pyrrole synthesis.

The reactivity of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is dictated by its functional groups. The carboxylic acid can undergo esterification or amidation. The acetyl group can be a site for reactions at the carbonyl carbon or the adjacent methyl group. The pyrrole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the acetyl and carboxyl groups will influence the position and rate of such reactions.

Experimental Protocol: ¹H NMR Sample Preparation

To ensure the trustworthiness of experimental data, a standardized protocol is essential. The following is a step-by-step methodology for preparing a sample of a pyrrole derivative for ¹H NMR analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification.

Materials:

-

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allow for the observation of exchangeable protons (e.g., -COOH and N-H).

-